Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate

Description

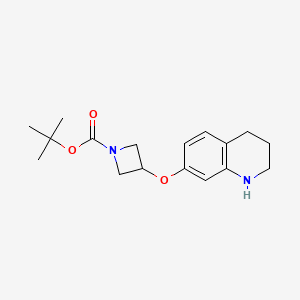

Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate is a heterocyclic organic compound featuring a fused bicyclic system. Its structure comprises a 1,2,3,4-tetrahydroquinoline moiety linked via an ether oxygen to a 3-substituted azetidine ring, which is further protected by a tert-butyloxycarbonyl (Boc) group (Figure 1). The Boc group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes .

This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. Its structural complexity and functional versatility make it valuable for late-stage functionalization in drug discovery pipelines.

Properties

IUPAC Name |

tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-10-14(11-19)21-13-7-6-12-5-4-8-18-15(12)9-13/h6-7,9,14,18H,4-5,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCNPXSXZRYIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC3=C(CCCN3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate involves multiple steps, typically starting with the preparation of the azetidine ring. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The reaction conditions often include the use of microwave irradiation and an alkaline aqueous medium to facilitate cyclocondensation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the azetidine ring or the tetrahydroquinoline moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring or the quinoline moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is involved in the development of novel therapeutic agents due to its structural characteristics that allow for diverse modifications. Research indicates that compounds with azetidine cores can exhibit various biological activities, making them suitable candidates for drug development. For instance, derivatives of azetidine have shown promise in treating neurological disorders and cancers by acting on specific biological targets.

1.2 Biological Activity

Studies have demonstrated that tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate exhibits notable biological activities such as:

- Anticancer Properties : The compound has been explored for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

Targeted Protein Degradation

2.1 PROTAC Technology

One of the most innovative applications of this compound lies in its use as a part of PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are bifunctional molecules that can induce targeted protein degradation by recruiting E3 ligases to specific proteins. The incorporation of this compound into PROTAC design has shown enhanced selectivity and efficacy in degrading target proteins associated with various diseases.

2.2 Case Studies

Several case studies highlight the effectiveness of using this compound in PROTAC formulations:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that a PROTAC incorporating this azetidine derivative effectively degraded a target oncogene protein in vitro, leading to reduced cell viability in cancer cell lines .

- Case Study 2 : Another research effort focused on optimizing the linker and functional groups attached to the azetidine core, resulting in improved binding affinity and degradation rates for specific targets involved in neurodegenerative pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the tetrahydroquinoline moiety or variations in the tert-butyl group can significantly influence the compound's interaction with biological targets.

| Modification Type | Effect on Activity |

|---|---|

| Altering substituents on tetrahydroquinoline | Enhanced binding affinity to target proteins |

| Varying linker length | Improved pharmacokinetic properties |

| Changing functional groups | Increased selectivity towards specific pathways |

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Azetidine Derivatives with Dual Functionalization

1-(tert-Butyl) 2-(1,3-dioxoisoindolin-2-yl) azetidine-1,2-dicarboxylate shares the Boc-protected azetidine core but incorporates a phthalimide group at the 2-position. This dual functionalization enables orthogonal reactivity: the Boc group protects the azetidine nitrogen, while the phthalimide acts as a leaving group or boron carrier in cross-coupling reactions. In contrast, the target compound’s tetrahydroquinoline-ether linkage offers a rigid scaffold for targeting hydrophobic binding pockets in enzymes .

Fluorinated Analogues

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine replaces the tetrahydroquinoline-azetidine system with a benzoxazepine core and a CF₃ group. The trifluoromethyl substitution enhances metabolic stability and lipophilicity, making it advantageous for CNS-targeting drugs.

Boron-Containing Building Blocks

1-(tert-Butoxycarbonyl)indole-2-boronic acid diverges significantly by incorporating a boronic acid moiety. This enables participation in Suzuki-Miyaura couplings, a feature absent in the target compound. While both share Boc protection, the indole core provides aromatic π-stacking interactions, contrasting with the tetrahydroquinoline’s partial saturation .

Biological Activity

Tert-butyl 3-(1,2,3,4-tetrahydroquinolin-7-yloxy)azetidine-1-carboxylate is a compound of growing interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{20}N_{2}O_{3}, with a molecular weight of approximately 276.34 g/mol. The compound features a tert-butyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C_{15}H_{20}N_{2}O_{3} |

| Molecular Weight | 276.34 g/mol |

| CAS Number | Not available |

Research indicates that this compound exhibits various biological activities primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been identified as a potential inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which plays a crucial role in inflammatory responses .

Pharmacological Effects

Case Study 1: Inhibition of H-PGDS

A study focused on the inhibition of H-PGDS revealed that certain azetidine derivatives could effectively reduce prostaglandin D_2 synthesis in vitro. This inhibition was associated with decreased inflammatory markers in cellular models . Although specific data on this compound was not provided, the implications for its use in anti-inflammatory therapies are significant.

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative study involving structurally related compounds, several showed IC_50 values ranging from 0.7 to 3.81 μM against different cancer cell lines. These findings highlight the potential for further exploration into the cytotoxic effects of this compound and its derivatives .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.